

## Initial Characterization of SARS-CoV-2 3CLpro-IN-19: A Technical Overview

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Compound of Interest		
Compound Name:	SARS-CoV-2 3CLpro-IN-19	
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This guide provides an in-depth technical overview of the initial characterization of **SARS-CoV-2 3CLpro-IN-19**, a non-covalent inhibitor of the SARS-CoV-2 main protease (3CLpro). The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics for COVID-19.

### **Quantitative Data Summary**

The inhibitory and antiviral activities of 3CLpro-IN-19 have been quantitatively assessed through a series of biochemical and cell-based assays. The key parameters are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of 3CLpro-IN-19

against Viral Proteases

Protease Target	IC50 (nM)	Ki (nM)
SARS-CoV-2 3CLpro	$7.9 \pm 0.8$	$3.4 \pm 0.5$
SARS-CoV 3CLpro	12.3 ± 1.1	-
MERS-CoV 3CLpro	28.7 ± 2.5	-





Table 2: Antiviral Activity of 3CLpro-IN-19 in Cell-Based

**Assays** 

Cell Line	Virus Strain	EC50 (nM)	CC50 (µM)	Selectivity Index (SI)
Vero E6	SARS-CoV-2 (USA-WA1/2020)	30.5 ± 3.2	> 100	> 3278
A549-ACE2	SARS-CoV-2 (USA-WA1/2020)	45.3 ± 4.1	> 100	> 2207

## **Experimental Protocols**

Detailed methodologies for the key experiments performed in the initial characterization of 3CLpro-IN-19 are provided below.

#### **Recombinant Protein Expression and Purification**

SARS-CoV-2 3CLpro with an N-terminal His-tag was expressed in E. coli BL21(DE3) cells. The cells were grown in LB medium at 37°C to an OD600 of 0.6-0.8, and protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16°C for 16 hours. The cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant was loaded onto a Ni-NTA affinity column. The column was washed with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole), and the protein was eluted with elution buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole). The eluted protein was further purified by size-exclusion chromatography using a Superdex 200 column equilibrated with 20 mM Tris-HCl pH 7.3 and 150 mM NaCl.

#### **3CLpro Enzymatic Inhibition Assay**

The enzymatic activity of 3CLpro was measured using a fluorescence resonance energy transfer (FRET) assay. The assay was performed in a 384-well plate in a final volume of 20  $\mu$ L. The reaction mixture contained 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, and 0.1% Triton X-100. The enzyme (20 nM) was pre-incubated with varying concentrations of 3CLpro-IN-19 for 15 minutes at room temperature. The enzymatic reaction was initiated by the addition of a fluorogenic substrate (DABCYL-KTSAVLQ $\downarrow$ SGFRKME-EDANS) to a final concentration of



 $20~\mu M$ . The fluorescence intensity was monitored every minute for 30 minutes using a microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 490 nm. The initial velocity was calculated from the linear portion of the progress curve. The IC50 values were determined by fitting the dose-response curves using a four-parameter logistic equation.

### **Cell-Based Antiviral Assay**

Vero E6 or A549-ACE2 cells were seeded in 96-well plates and incubated overnight. The cells were then treated with serial dilutions of 3CLpro-IN-19 for 1 hour before being infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. After 48 hours of incubation, the supernatant was collected to quantify the viral RNA load using quantitative real-time PCR (qRT-PCR). The 50% effective concentration (EC50) was calculated by non-linear regression analysis.

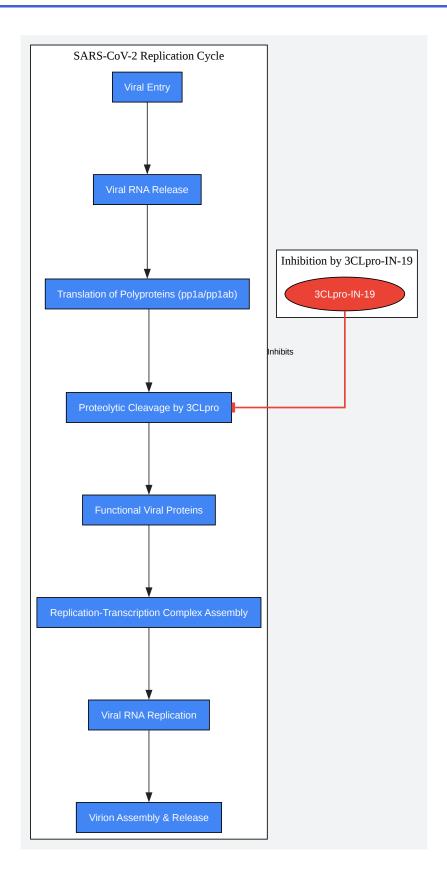
#### **Cytotoxicity Assay**

The cytotoxicity of 3CLpro-IN-19 was evaluated in Vero E6 and A549-ACE2 cells using the CellTiter-Glo 2.0 assay (Promega). Cells were seeded in 96-well plates and treated with various concentrations of the compound for 48 hours. The cell viability was measured according to the manufacturer's instructions. The 50% cytotoxic concentration (CC50) was determined from the dose-response curves.

#### **Visualizations**

The following diagrams illustrate the mechanism of action of 3CLpro-IN-19 and the experimental workflow for its characterization.





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Caption: Mechanism of action of SARS-CoV-2 3CLpro-IN-19.





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Caption: Experimental workflow for the characterization of 3CLpro-IN-19.

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